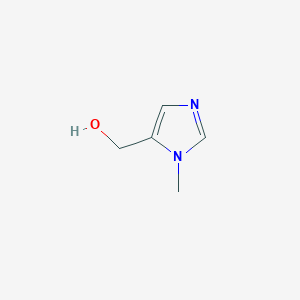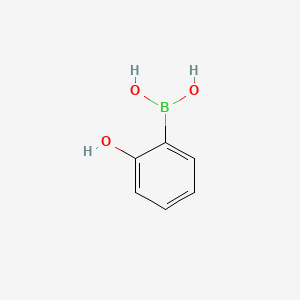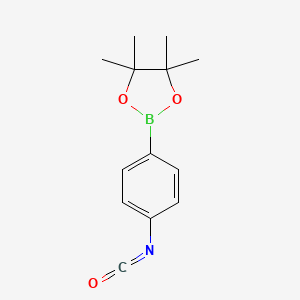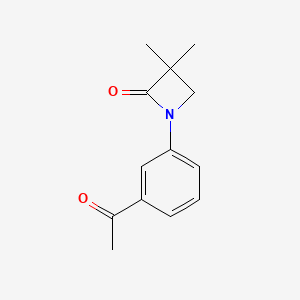
1-(3-Acetylphenyl)-3,3-dimethylazetidin-2-one
Übersicht
Beschreibung
The compound 1-(3-Acetylphenyl)-3,3-dimethylazetidin-2-one is not directly mentioned in the provided papers. However, the papers do discuss related compounds and their reactions, which can provide insights into the chemical behavior and properties that might be expected from 1-(3-Acetylphenyl)-3,3-dimethylazetidin-2-one. For instance, the metabolism of 1-(4-acetylphenyl)-3,3-dimethyltriazene has been studied, revealing insights into how similar compounds might be metabolized in biological systems .
Synthesis Analysis
The synthesis of related compounds, such as 1-(4-acetylphenyl)-3,3-dimethyltriazene, involves metabolic processes that can be studied both in vivo and in vitro. These processes lead to the formation of metabolites like the monomethyltriazene and arylamine derivatives . Although the synthesis of 1-(3-Acetylphenyl)-3,3-dimethylazetidin-2-one is not described, the methodologies used for similar compounds could potentially be adapted for its synthesis.
Molecular Structure Analysis
The molecular structure of compounds similar to 1-(3-Acetylphenyl)-3,3-dimethylazetidin-2-one can be complex, with the potential for various isomeric forms. For example, the light-induced reactions of related amino-ketones can lead to the formation of 1,3-diarylazetidin-3-ols, showcasing the structural diversity that can arise from photochemical reactions .
Chemical Reactions Analysis
The chemical reactions of related compounds involve cyclisation and fission processes under light irradiation. For instance, 2-(N-methylanilino)acetophenones can undergo type II cyclisation to form 1,3-diarylazetidin-3-ols, while direct fission of the C-2-N bond can occur in other related compounds . These reactions highlight the reactivity of the azetidine ring and the potential for various chemical transformations.
Physical and Chemical Properties Analysis
The physical and chemical properties of 1-(3-Acetylphenyl)-3,3-dimethylazetidin-2-one can be inferred from the behavior of similar compounds. The metabolism of 1-(4-acetylphenyl)-3,3-dimethyltriazene, for example, suggests that such compounds are metabolically active and can form multiple metabolites with different properties . The photochemical behavior of related amino-ketones also indicates that light can play a significant role in the chemical properties of these compounds .
Wissenschaftliche Forschungsanwendungen
Biological Importance and Therapeutic Potential
1-(3-Acetylphenyl)-3,3-dimethylazetidin-2-one is a chemical compound with potential relevance in various scientific and therapeutic contexts. Although direct research specifically targeting this compound is scarce, its structural characteristics suggest it may share some pharmacological activities with related compounds studied in the context of biological importance and therapeutic applications. Research on related compounds, such as incretin peptides and DPP-IV inhibitors, indicates a broad spectrum of biological effects that could be extrapolated to the study of 1-(3-Acetylphenyl)-3,3-dimethylazetidin-2-one.
Incretin peptides like GLP-1 and GIP are crucial for regulating glucose homeostasis and have significant effects on beta-cells, stimulating glucose-dependent insulin secretion, and regulating beta-cell proliferation and cytoprotection. GLP-1, for instance, has shown to inhibit gastric emptying, glucagon secretion, and food intake, preserving its glucose-lowering actions in subjects with type 2 diabetes. These peptides' degradation-resistant forms or DPP-IV inhibitors that prevent their degradation are promising for diabetes treatment, indicating the therapeutic potential of compounds affecting this pathway (Drucker, 2003).
Antioxidant and Anti-inflammatory Applications
Another area of interest is the antioxidant properties of certain compounds. Aminoethylcysteine ketimine decarboxylated dimer, a natural sulfur-containing compound found in human plasma, urine, and many common vegetables, demonstrates significant antioxidant activity. This compound interacts with reactive oxygen and nitrogen species, suggesting that structurally or functionally related compounds like 1-(3-Acetylphenyl)-3,3-dimethylazetidin-2-one could also exhibit antioxidant properties, beneficial for various oxidative stress-related conditions (Macone et al., 2011).
Anticancer Potential
Additionally, organotin(IV) complexes have been scrutinized for their antituberculosis activity, suggesting potential for 1-(3-Acetylphenyl)-3,3-dimethylazetidin-2-one in similar applications. The structure-activity relationship of these compounds indicates that the nature of the ligand, the structure, and the organic groups attached to the tin influence their biological activity, including anticancer potential. Triorganotin(IV) complexes, in particular, have shown superior activity, highlighting the importance of structural considerations in the development of therapeutic agents (Iqbal et al., 2015).
Wirkmechanismus
Safety and Hazards
Eigenschaften
IUPAC Name |
1-(3-acetylphenyl)-3,3-dimethylazetidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO2/c1-9(15)10-5-4-6-11(7-10)14-8-13(2,3)12(14)16/h4-7H,8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRMPHEAXNKBGIA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)N2CC(C2=O)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801243083 | |
| Record name | 2-Azetidinone, 1-(3-acetylphenyl)-3,3-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801243083 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Acetylphenyl)-3,3-dimethylazetidin-2-one | |
CAS RN |
453557-75-0 | |
| Record name | 2-Azetidinone, 1-(3-acetylphenyl)-3,3-dimethyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=453557-75-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Azetidinone, 1-(3-acetylphenyl)-3,3-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801243083 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[(1-ethyl-1H-benzimidazol-2-yl)amino]ethanol](/img/structure/B1303741.png)
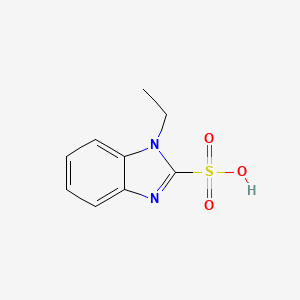
![2-(9H-Benzo[4,5]imidazo[2,1-c][1,2,4]triazol-3-ylsulfanyl)-propionic acid](/img/structure/B1303744.png)
![[2-(methylsulfonyl)-1H-benzimidazol-1-yl]acetic acid](/img/structure/B1303751.png)


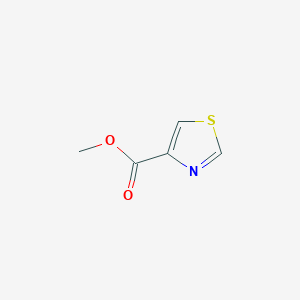
![(6-Formylbenzo[d][1,3]dioxol-5-yl)boronic acid](/img/structure/B1303760.png)

